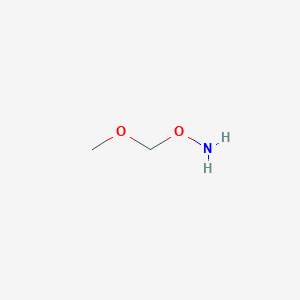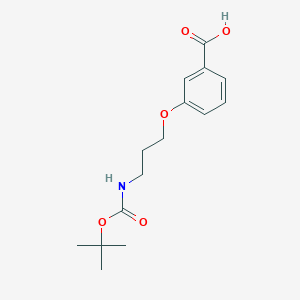
3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonylamino-propoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid typically involves the following steps:
Protection of the amine group: The starting material, 3-aminopropoxybenzoic acid, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amine group, forming the tert-butoxycarbonylamino derivative.
Coupling reaction: The protected amine is then coupled with a suitable benzoic acid derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: Methanol and sulfuric acid can be used to form methyl esters.
Major Products
Hydrolysis: 3-(3-Aminopropoxy)-benzoic acid.
Substitution: Nitro derivatives of the benzoic acid moiety.
Esterification: Methyl 3-(3-tert-butoxycarbonylamino-propoxy)-benzoate.
Scientific Research Applications
3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used in the study of enzyme-substrate interactions, particularly those involving carboxylic acid or amine functionalities.
Mechanism of Action
The mechanism of action of 3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would depend on the specific biological activity of the resulting compound.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopropoxy)-benzoic acid: Similar structure but without the Boc protecting group.
3-(3-Methoxypropoxy)-benzoic acid: Similar structure but with a methoxy group instead of the Boc-protected amine.
Uniqueness
3-(3-Tert-butoxycarbonylamino-propoxy)-benzoic acid is unique due to the presence of the Boc protecting group, which can be selectively removed under mild conditions. This allows for the controlled release of the amine functionality, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-8-5-9-20-12-7-4-6-11(10-12)13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSYHJBJEPMXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

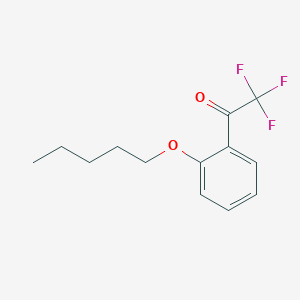

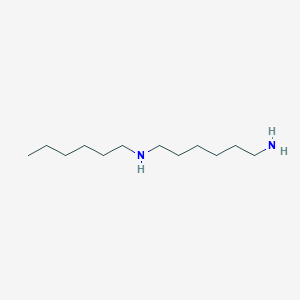
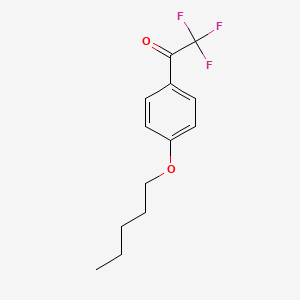
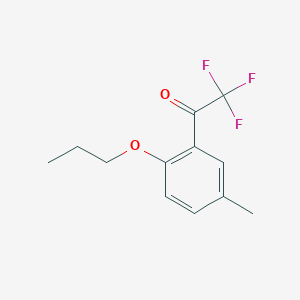
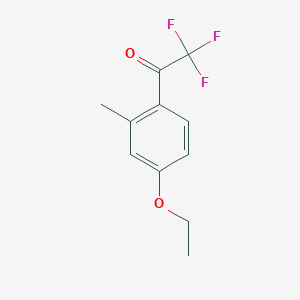
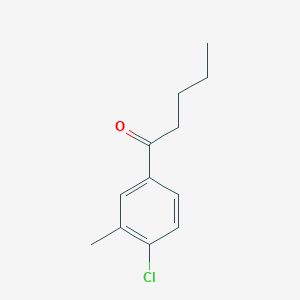
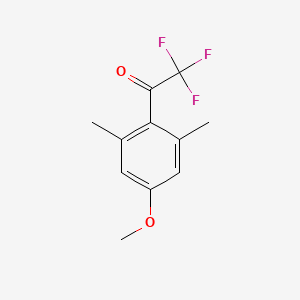
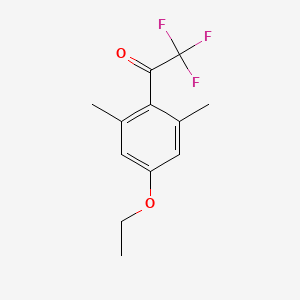
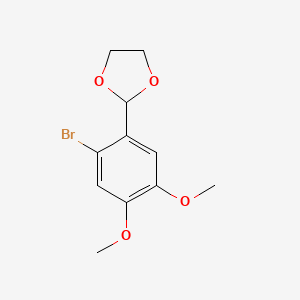
![6-Methyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine](/img/structure/B7969319.png)
![6-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B7969331.png)
